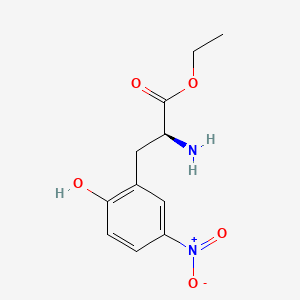
2-Hydroxy-5-nitro-DL-phenylalanine ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-nitro-DL-phenylalanine ethyl ester is a synthetic derivative of phenylalanine, an essential amino acid This compound is characterized by the presence of a hydroxyl group at the second position and a nitro group at the fifth position on the phenyl ring, along with an ethyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-nitro-DL-phenylalanine ethyl ester typically involves the nitration of DL-phenylalanine followed by esterification. The nitration process introduces a nitro group at the fifth position of the phenyl ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The hydroxylation at the second position can be carried out using hydroxylating agents such as hydrogen peroxide in the presence of a catalyst. The final step involves esterification, where the carboxyl group of the phenylalanine is converted to an ethyl ester using ethanol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-5-nitro-DL-phenylalanine ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The hydroxyl and nitro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-oxo-5-nitro-DL-phenylalanine ethyl ester.
Reduction: Formation of 2-hydroxy-5-amino-DL-phenylalanine ethyl ester.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-nitro-DL-phenylalanine ethyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its role as a building block for peptides and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-5-nitro-DL-phenylalanine ethyl ester involves its interaction with various molecular targets and pathways. The hydroxyl and nitro groups on the phenyl ring can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These interactions and transformations can modulate various biochemical pathways, contributing to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-5-nitro-DL-phenylalanine ethyl ester can be compared with other similar compounds such as:
DL-Phenylalanine: The parent amino acid without the hydroxyl and nitro modifications.
2-Hydroxy-DL-phenylalanine: Lacks the nitro group.
5-Nitro-DL-phenylalanine: Lacks the hydroxyl group.
DL-Phenylalanine ethyl ester: Lacks both the hydroxyl and nitro groups.
Eigenschaften
CAS-Nummer |
118123-12-9 |
|---|---|
Molekularformel |
C11H14N2O5 |
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
ethyl (2S)-2-amino-3-(2-hydroxy-5-nitrophenyl)propanoate |
InChI |
InChI=1S/C11H14N2O5/c1-2-18-11(15)9(12)6-7-5-8(13(16)17)3-4-10(7)14/h3-5,9,14H,2,6,12H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
IALIZCLEBBBDHH-VIFPVBQESA-N |
Isomerische SMILES |
CCOC(=O)[C@H](CC1=C(C=CC(=C1)[N+](=O)[O-])O)N |
Kanonische SMILES |
CCOC(=O)C(CC1=C(C=CC(=C1)[N+](=O)[O-])O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


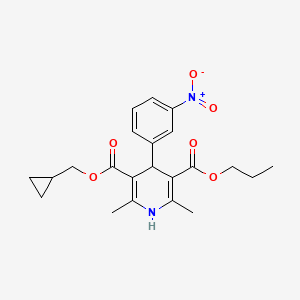
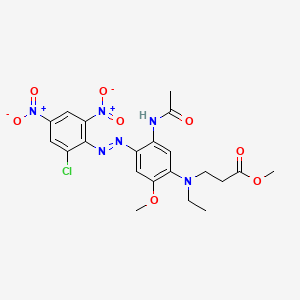
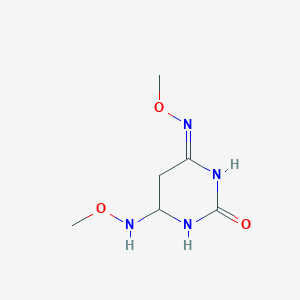
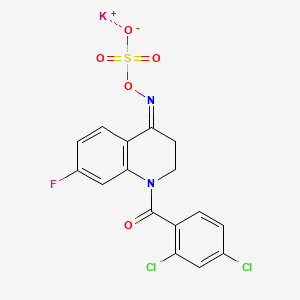
![N-(Isopropyl)-1-[[3-methyl-4-[(3-methylphenyl)azo]phenyl]azo]naphthalen-2-amine](/img/structure/B12699173.png)
![Hexahydro-N-[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]-2-oxo-1H-azepine-1-carboxamide](/img/structure/B12699186.png)
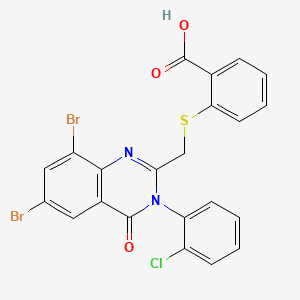
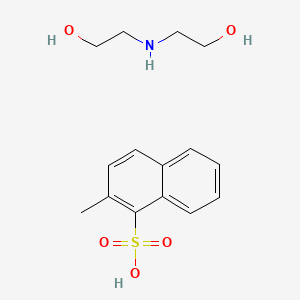
![Methyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12699218.png)
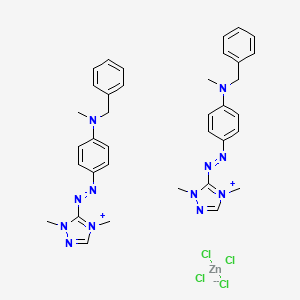

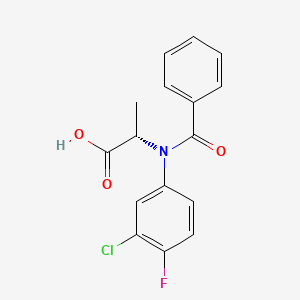
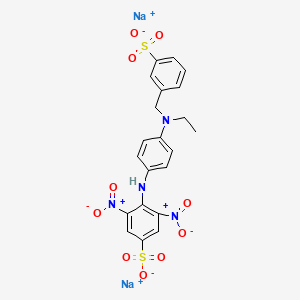
![[2-hydroxy-3-[[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]propyl]-trimethylazanium](/img/structure/B12699267.png)
